molecular formula C9H18ClNO2 B2767870 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride CAS No. 763110-36-7

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride

Cat. No.: B2767870
CAS No.: 763110-36-7
M. Wt: 207.7
InChI Key: XFIMQCXXLAAEPX-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride typically involves the reaction of piperidine with 2-methylpropanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens, alkylating agents; often conducted under reflux conditions to ensure complete reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(piperidin-4-yl)propanoic acid: The free base form of the compound.

    4-Piperidineacetic acid, α,α-dimethyl-: A structurally related compound with similar properties.

Uniqueness

2-Methyl-2-(piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other related compounds.

Properties

IUPAC Name

2-methyl-2-piperidin-4-ylpropanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12)7-3-5-10-6-4-7;/h7,10H,3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIMQCXXLAAEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763110-36-7
Record name 2-methyl-2-(piperidin-4-yl)propanoic acid hydrochloride
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